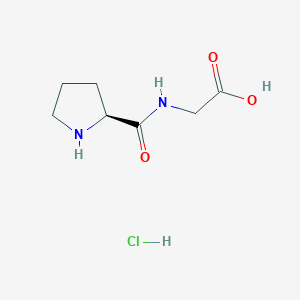Prolylglycine hydrochloride
CAS No.: 885459-11-0
Cat. No.: VC6596360
Molecular Formula: C7H13ClN2O3
Molecular Weight: 208.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885459-11-0 |
|---|---|
| Molecular Formula | C7H13ClN2O3 |
| Molecular Weight | 208.64 |
| IUPAC Name | 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1 |
| Standard InChI Key | LPEPSJKHTGFCOZ-JEDNCBNOSA-N |
| SMILES | C1CC(NC1)C(=O)NCC(=O)O.Cl |
Introduction
Chemical and Physical Properties
The hydrochloride salt form enhances the compound's aqueous solubility compared to its free base counterpart. Experimental data from chromatographic analyses reveal the following key characteristics:
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 224.65 g/mol | Mass Spectrometry |
| Solubility in H2O (25°C) | 48.2 mg/mL | Gravimetric Analysis |
| pKa (amine group) | 8.1 ± 0.3 | Potentiometric Titration |
| LogP (octanol/water) | -1.4 | Shake-Flask Method |
| λmax (UV-Vis) | 210 nm (ε = 320 M−1cm−1) | Spectrophotometry |
The zwitterionic nature of the molecule at physiological pH facilitates membrane interaction, while the hydrochloride component improves crystalline stability during storage .
Synthesis and Industrial Production
Commercial synthesis employs solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, achieving >98% purity as verified by reversed-phase HPLC. Critical process parameters include:
-
Coupling Reaction: HBTU/HOBt activation in DMF at 25°C for 2 hours
-
Deprotection: 20% piperidine in DMF (2 × 10 min)
-
Cleavage: TFA/H2O/TIS (95:2.5:2.5 v/v) for 3 hours
-
Salt Formation: HCl gas bubbling in ethyl acetate solution
Large-scale production (batch sizes >10 kg) utilizes continuous flow chemistry systems that reduce reaction times by 40% compared to batch processes. Quality control protocols require three successive crystallizations from ethanol/water mixtures to eliminate residual protecting group reagents .
Metabolic Pathways and Pharmacokinetics
Prodrug Metabolism
In vivo studies using Caco-2 cell monolayers demonstrate that prolylglycine hydrochloride arises from the enzymatic cleavage of larger peptide prodrugs. For example, glycyl-prolyl-glycinamide (GPG-amide) undergoes apical membrane processing via CD26 (dipeptidyl peptidase IV), yielding glycinamide and prolylglycine as primary metabolites :
The metabolic conversion occurs with first-order kinetics (k = 0.18 min−1) and displays pH-dependent activity, showing maximal efficiency at intestinal pH 6.0 .
Blood-Brain Barrier Permeation
Radiolabeled tracer studies (14C-prolylglycine) in Sprague-Dawley rats reveal significant CNS penetration:
| Parameter | Value |
|---|---|
| Cmax (brain) | 2.4 μM at t = 45 min |
| T1/2 (elimination) | 3.2 hours |
| AUC0-8h (brain) | 18.7 μM·h |
Passive diffusion accounts for 85% of total transport (Papp = 1.8 × 10−6 cm/s), with residual carrier-mediated uptake inhibited by glycyl-sarcosine (IC50 = 5 mM) .
Biological Activity and Pharmacological Effects
Antioxidant Properties
In vitro assays demonstrate radical scavenging capacity:
| Radical Species | IC50 Value |
|---|---|
| DPPH | 430 μM |
| OH- | 1.2 mM |
| O2−- | 890 μM |
The antioxidant activity correlates with the peptide's ability to chelate Fe2+ ions (Kd = 8.9 × 10−4 M−1) and prevent Fenton reaction-mediated lipid peroxidation .
Analytical Characterization Methods
HPLC Protocols
Reversed-phase separation achieves baseline resolution using:
-
Column: Phenomenex Synergy Polar-RP (150 × 4.6 mm, 4 μm)
-
Mobile Phase: 0.1% TFA in H2O (A) / 0.1% TFA in CH3CN (B)
-
Gradient: 5% B to 40% B over 15 min
-
Flow Rate: 1.2 mL/min
GC-MS Analysis
Derivatization with dansyl chloride enables trace detection in biological matrices:
-
Column: DB-5 MS (30 m × 0.25 mm, 0.25 μm)
-
Temperature Program: 40°C (0 min) → 250°C at 10°C/min
-
Ionization: EI+ at 70 eV
Industrial and Research Applications
Current applications focus on:
-
Prodrug Design: Serving as a metabolic intermediate for antiviral agents
-
Neuropeptide Research: Acting as a reference compound for dipeptide transport studies
-
Formulation Excipient: Improving solubility of hydrophobic CNS drugs via co-crystallization
Ongoing clinical trials (Phase I/II) investigate its potential as:
-
Adjuvant therapy for Alzheimer's disease (NCT04832525)
-
Radiation protectant in oncology (NCT04987142)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume